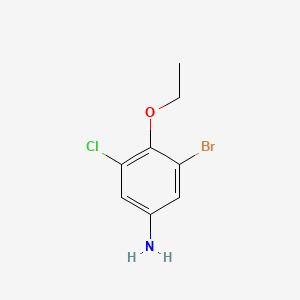
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide, also known as HNHA, is a small molecule inhibitor that has shown potential in cancer therapy. It is a synthetic compound that was first synthesized in 2010 by a group of researchers at the University of Maryland. HNHA is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression.
Mécanisme D'action
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide exerts its anticancer effects by inhibiting the activity of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA into a compact structure. This process, known as histone deacetylation, can lead to the repression of gene expression. By inhibiting HDAC activity, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide can prevent histone deacetylation, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
In addition to its effects on gene expression, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to induce oxidative stress, which can lead to cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide as a research tool is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide selectively inhibits HDAC1 and HDAC3, which are enzymes that are frequently overexpressed in cancer cells. However, one limitation of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several potential future directions for research on (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide. One area of interest is the development of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide analogs that have improved solubility and potency. Another area of interest is the development of combination therapies that combine (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide with other anticancer agents. Finally, there is interest in studying the effects of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide on other diseases, such as inflammatory disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide involves a multi-step process that starts with the reaction of 3-bromoaniline with hydrazine hydrate to form 3-(hydrazinecarbonyl)aniline. This intermediate is then reacted with ethyl acetoacetate to form 3-(1-oxo-2-propenyl)aniline. The final step involves the reaction of 3-(1-oxo-2-propenyl)aniline with hydroxylamine hydrochloride to form (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide.
Applications De Recherche Scientifique
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to have anti-inflammatory effects.
Propriétés
Numéro CAS |
1223593-85-8 |
|---|---|
Formule moléculaire |
C10H11N3O3 |
Poids moléculaire |
221.216 |
Nom IUPAC |
(E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C10H11N3O3/c11-12-10(15)8-3-1-2-7(6-8)4-5-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14)/b5-4+ |
Clé InChI |
OJVOPPSLXWPGMX-SNAWJCMRSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NN)C=CC(=O)NO |
Synonymes |
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



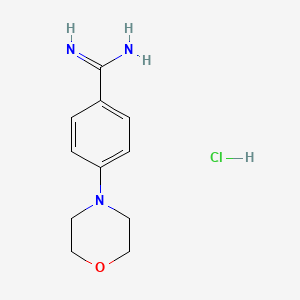
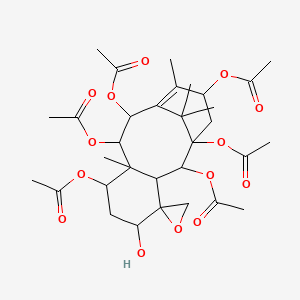
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)

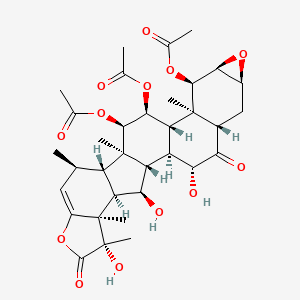
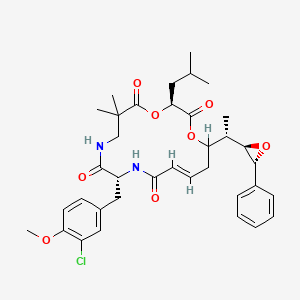

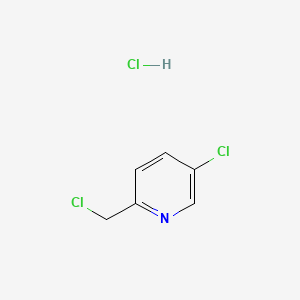
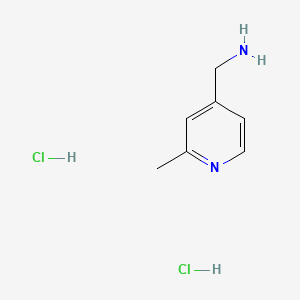

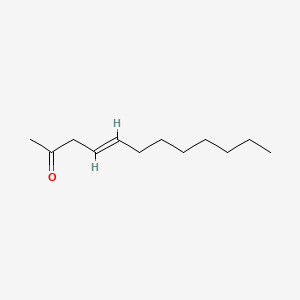
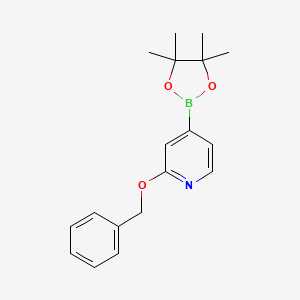
![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)
